molecular formula C16H13ClF3N5O2S B1411182 ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate CAS No. 1823182-96-2

ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate

Cat. No.: B1411182
CAS No.: 1823182-96-2
M. Wt: 431.8 g/mol
InChI Key: RYQSBBLBJOBVSO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H13ClF3N5O2S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A triazole ring linked to a pyridine moiety.
  • A thiazole group that enhances its biological interactions.
  • The presence of a trifluoromethyl group, which is known to increase lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the triazole ring via a [3+2] cycloaddition reaction.
  • Introduction of the thiazole and pyridine functionalities through nucleophilic substitutions.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 5.3 μM against Mycobacterium tuberculosis (Mtb) in vitro, suggesting that similar derivatives may possess comparable efficacy .

Compound Target Pathogen IC50 (μM) Reference
Ethyl 2-(...)Mtb5.3

Anticancer Activity

Compounds with similar structural characteristics have been evaluated for anticancer activity. For example, triazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that certain triazole-based compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 μM .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of specific enzymes involved in pathogen metabolism.
  • Disruption of cellular processes in cancer cells through interference with DNA synthesis or repair mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-(...). Modifications at various positions on the thiazole and pyridine rings can lead to enhanced potency and selectivity. For instance:

  • Substitution on the pyridine ring can influence binding affinity to target proteins.
  • Variations in the length and branching of alkyl chains can affect lipophilicity and cellular uptake.

Case Studies

  • Antitubercular Activity : A series of triazole derivatives were synthesized and tested for their ability to inhibit Mtb. The most potent derivative showed low micromolar activity, indicating that further optimization could yield effective antitubercular agents .
  • Anticancer Studies : In vitro studies on related compounds revealed significant cytotoxic effects on various cancer cell lines, prompting further investigation into their potential as anticancer therapies .

Properties

IUPAC Name

ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazol-4-yl]-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N5O2S/c1-3-27-15(26)13-8(2)28-14(22-13)12-7-25(24-23-12)6-11-10(17)4-9(5-21-11)16(18,19)20/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQSBBLBJOBVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Reactant of Route 4
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Reactant of Route 5
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Reactant of Route 6
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate

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